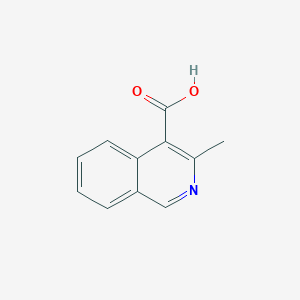

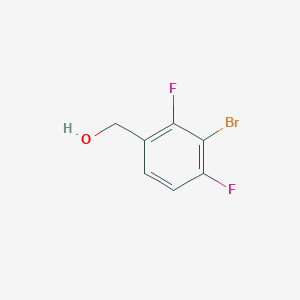

![molecular formula C21H25N3O6S2 B2652545 ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 895449-90-8](/img/structure/B2652545.png)

ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a complex organic compound. It is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a preparation method for ethyl 3- (pyridin-2-ylamino) propanoate involves using 2-aminopyridine and ethyl acrylate as raw materials, anhydrous ethanol as a solvent, and trifluoromethanesulfonic acid as a catalyst . Another synthesis of 2-amino-6-tosyl-4,5,6,7-tetrahydrothieno [2,3- c ]pyridine-3-carboxamide involves dissolving a compound in ethanol and then mixing it with other reactants followed by refluxing for 3 h in a water bath .Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

Advanced Synthesis Techniques : Research has shown the use of ethyl 2-methyl-2,3-butadienoate for [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. This method exemplifies the creation of complex molecules with high regioselectivity and excellent yields, showcasing the compound's relevance in synthesizing sophisticated organic structures (Zhu et al., 2003).

Heterocyclic Compound Synthesis : The reactions of ethyl 3-amino-4-carbamoylthiophenes with 1,3-dicarbonyl compounds have been explored to produce thieno[3,4-d]pyrimidines, highlighting the compound's utility in constructing pyrimidine derivatives, which are crucial in pharmaceutical research (Ryndina et al., 2002).

Pharmacological Research

- Cytotoxicity Against Leukemia Cells : Synthesis of thieno[2,3-b]pyridine derivatives and their evaluation for in vitro cytotoxicity towards sensitive and multidrug-resistant leukemia cells. Some compounds exhibited significant inhibitory activity, suggesting potential anti-cancer applications (Al-Trawneh et al., 2021).

Chemical Reactivity and Applications

- Photophysical Properties : The synthesis and study of the photophysical properties of novel thieno[2,3-b]pyridine derivatives, indicating the compound's relevance in materials science for its spectral-fluorescent properties. This research could be pivotal for developing new materials with specific light-absorbing or emitting characteristics (Ershov et al., 2019).

properties

IUPAC Name |

ethyl 3-carbamoyl-2-[3-(4-methylphenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S2/c1-3-30-21(27)24-10-8-15-16(12-24)31-20(18(15)19(22)26)23-17(25)9-11-32(28,29)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H2,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSAZGHBQCFRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

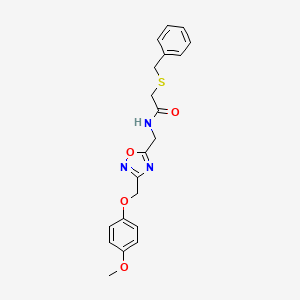

![6,7-Dimethoxy-3-[(4-methoxyphenyl)methyl]-2-(oxiran-2-ylmethylsulfanyl)quinazolin-4-imine](/img/structure/B2652463.png)

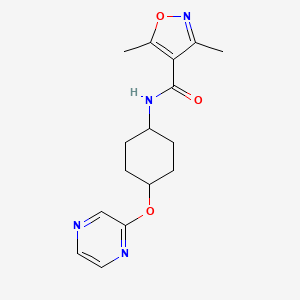

![2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2652472.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2652473.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2652474.png)

![2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2652475.png)

![6-methyl-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2652476.png)

![Ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2652479.png)